molecular formula C8H6Cl2N2O3 B2463716 N-(2,3-Dichloro-4-nitrophenyl)acetamide CAS No. 261764-91-4

N-(2,3-Dichloro-4-nitrophenyl)acetamide

Cat. No.: B2463716
CAS No.: 261764-91-4
M. Wt: 249.05
InChI Key: LZCVKECKXFHTKA-UHFFFAOYSA-N
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Description

N-(2,3-Dichloro-4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6Cl2N2O3. It is characterized by the presence of two chlorine atoms, a nitro group, and an acetamide group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,3-Dichloro-4-nitrophenyl)acetamide can be synthesized through a multi-step process involving the nitration of 2,3-dichloroaniline followed by acetylation. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents, while the acetylation step uses acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dichloro-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-Dichloro-4-nitrophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-Dichloro-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms may also participate in electrophilic substitution reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(2,3-dichloro-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O3/c1-4(13)11-5-2-3-6(12(14)15)8(10)7(5)9/h2-3H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCVKECKXFHTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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